REACTION_CXSMILES
|
C([Li])CCC.[NH:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7]1.[I:15]CCI.[NH4+].[Cl-]>C1COCC1.O>[I:15][C:7]1[NH:6][C:14]2[C:9]([CH:8]=1)=[CH:10][CH:11]=[CH:12][CH:13]=2 |f:3.4|
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
1.17 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
2.82 g
|
Type
|
reactant
|
Smiles
|
ICCI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
under stirring for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
2-iodoindole is prepared
|
Type
|
CUSTOM
|
Details
|
at −70° C
|
Type
|
WAIT
|
Details
|
The resulting suspension is left
|
Type
|
CUSTOM
|
Details
|
gaseous CO2 is bubbled through for 10 minutes
|
Duration
|
10 min
|
Type
|
WAIT
|
Details
|
The solution which has become clear is then left
|
Type
|
CUSTOM
|
Details
|
The solvent and the excess CO2 are evaporated off under vacuum
|
Type
|
ADDITION
|
Details
|
is then added dropwise
|
Type
|
WAIT
|
Details
|
the resulting solution is left
|
Type
|
STIRRING
|
Details
|
under stirring for 1 hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
The reaction mixture is left at −78° C. for 1 hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
The resulting solution is left
|
Type
|
CUSTOM
|
Details
|
to return to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
It is extracted with ether
|
Type
|
CUSTOM
|
Details
|
The organic phase obtained
|
Type
|
WASH
|
Details
|
is washed with a saturated aqueous solution of NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The solid residue obtained
|
Type
|
CUSTOM
|
Details
|
is purified by flash chromatography on silica gel (hexane/ether, 4/1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
IC=1NC2=CC=CC=C2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9 mmol | |
AMOUNT: MASS | 2.19 g | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |